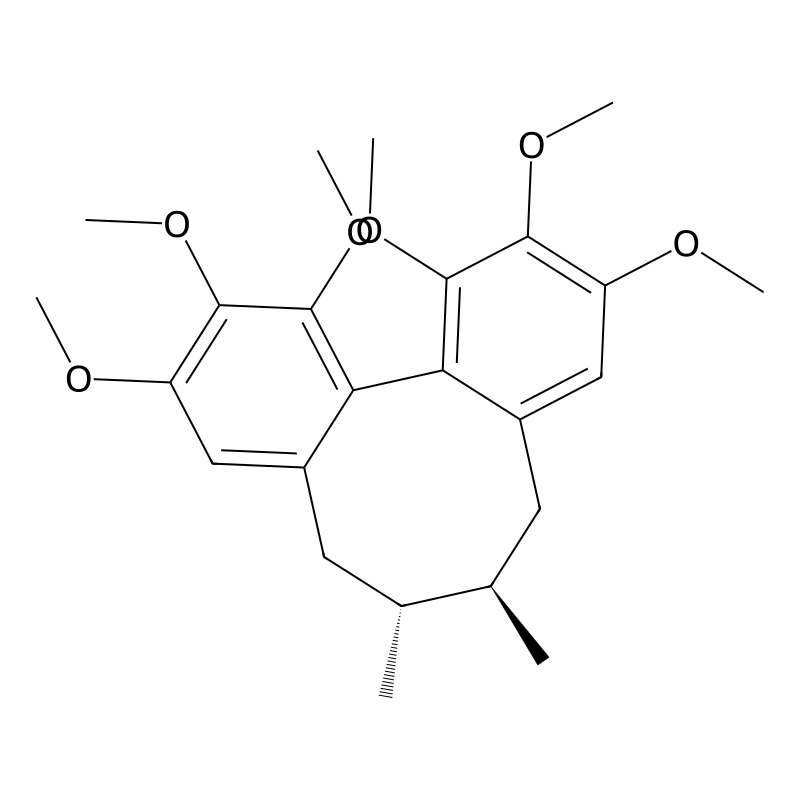

schisandrin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant and Liver Protective Effects

Deoxyschizandrin exhibits strong antioxidant properties. Studies suggest it can scavenge free radicals, reducing oxidative stress in the liver. This is significant because oxidative stress is implicated in various liver diseases, including non-alcoholic fatty liver disease (NAFLD) and hepatitis. In animal studies, DSZ administration improved liver function markers and protected against liver damage caused by toxins [1].

Source

[1] Liu, J., et al. (2010). Protective effects of deoxyschizandrin from Schisandra chinensis fruit against D-galactosamine/lipopolysaccharide-induced acute liver injury in mice. Chemico-Biological Interactions, 188(1), 164-170. ()

Potential Benefits for Neurodegenerative Diseases

Research suggests Deoxyschizandrin may have neuroprotective properties. Studies indicate it can improve memory function and protect neurons from damage caused by glutamate, a neurotransmitter involved in neurodegenerative diseases like Alzheimer's and Parkinson's. Additionally, DSZ may enhance the production of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal growth and survival [2].

Source

[2] Wang, Q., et al. (2010). Deoxyschizandrin protects against glutamate-induced neurotoxicity in HT22 hippocampal cells and exhibits memory-enhancing effects in vivo. Journal of Asian Natural Products Research, 12(5), 422-430. ()

Anti-Inflammatory and Immunomodulatory Effects

Deoxyschizandrin demonstrates anti-inflammatory properties. Studies suggest it can suppress the production of inflammatory mediators and modulate the immune system. This makes it a potential candidate for research on inflammatory diseases like arthritis and autoimmune disorders [3].

Source

[3] Li, Y., et al. (2016). Deoxyschizandrin inhibits lipopolysaccharide-induced inflammatory response in RAW 264.7 macrophages via down-regulating the NF-κB signaling pathway. International Journal of Molecular Sciences, 17(10), 1674. ()

Schisandrin A is a natural compound derived from the fruit of Schisandra chinensis, a plant known for its medicinal properties in traditional Chinese medicine. Classified as a dibenzocyclooctadiene lignan, Schisandrin A has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It is one of the major active constituents of Schisandra chinensis, contributing to the plant's therapeutic potential against various diseases.

The biological activity of Schisandrin A is extensive:

- Antioxidant Effects: Schisandrin A effectively reduces ROS accumulation and enhances the activity of antioxidative enzymes like superoxide dismutase and glutathione peroxidase .

- Anti-inflammatory Properties: It inhibits the production of pro-inflammatory cytokines such as interleukin 6 and tumor necrosis factor-alpha, thereby reducing inflammation in various cell types .

- Neuroprotection: Schisandrin A protects neuronal cells from oxidative stress-induced damage and apoptosis, making it a potential candidate for treating neurodegenerative diseases .

- Cytoprotection: The compound has demonstrated protective effects against cytotoxic agents like deoxynivalenol, showcasing its potential in gastrointestinal health .

The synthesis of Schisandrin A can be achieved through various methods:

- Extraction from Natural Sources: The primary method involves extracting Schisandrin A from the dried fruit of Schisandra chinensis using solvents like ethanol or methanol.

- Chemical Synthesis: Several synthetic routes have been developed, including multi-step organic reactions that involve coupling reactions and cyclization processes to construct the dibenzocyclooctadiene framework characteristic of Schisandrin A.

- Biotransformation: Microbial fermentation processes have also been explored to produce Schisandrin A from precursor compounds found in Schisandra chinensis.

Schisandrin A has numerous applications in health and medicine:

- Pharmaceutical Development: Due to its antioxidant and anti-inflammatory properties, it is being investigated for use in formulations targeting conditions like cardiovascular diseases, neurodegenerative disorders, and cancer.

- Nutraceuticals: As a dietary supplement, Schisandrin A is marketed for its potential health benefits, including enhancing liver function and improving cognitive performance.

- Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products aimed at reducing oxidative stress on the skin.

Schisandrin A interacts with various biological systems:

- Cytochrome P450 Enzymes: Research indicates that Schisandrin A can influence the metabolism of drugs processed by cytochrome P450 enzymes, potentially altering their efficacy and safety profiles .

- Adiponectin Receptor: It binds to adiponectin receptor 2, which plays a role in metabolic regulation .

- Drug Interactions: Schisandrin A may affect the pharmacokinetics of medications such as warfarin and tacrolimus by altering their metabolism and clearance rates .

Schisandrin A shares structural similarities with other lignans derived from Schisandra chinensis. Here are some comparable compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| Schisandrin B | Enantiomer with distinct pharmacological profiles | Antioxidant, anti-inflammatory |

| Deoxyschisandrin | Lacks one hydroxyl group compared to Schisandrin A | Exhibits neuroprotective effects |

| Schisantherin A | Different structural configuration | Potential anti-cancer properties |

Uniqueness of Schisandrin A

What sets Schisandrin A apart is its specific mechanism of action against oxidative stress and inflammation through multiple signaling pathways. While other similar compounds exhibit overlapping biological activities, Schisandrin A's unique ability to modulate various cellular responses makes it a focal point for research into therapeutic applications.

Supercritical Fluid Extraction Optimization Parameters

Supercritical fluid extraction represents the most advanced green technology for schisandrin A isolation from Schisandra chinensis matrices. The optimization of extraction parameters is crucial for maximizing yield while maintaining compound integrity [1] [2] [3] [4].

Critical Process Parameters

The extraction pressure emerges as the primary determinant of schisandrin A solubility in supercritical carbon dioxide. Research demonstrates optimal extraction pressures ranging from 200 to 350 bar, with 200 bar providing the most favorable balance between yield and energy consumption [1] [2]. The temperature parameter requires precise control, as elevated temperatures beyond 40°C can lead to thermal degradation of the lignan structure. Studies consistently report optimal extraction temperatures between 37°C and 40°C for maintaining schisandrin A stability [5] [3].

Co-solvent selection significantly impacts extraction efficiency due to schisandrin A's moderate polarity. Isopropyl alcohol at concentrations between 1% and 2% demonstrates superior performance compared to ethanol-based co-solvents [1] [2]. The alcohol modifier enhances the solvating power of supercritical carbon dioxide for the dibenzocyclooctadiene lignan structure characteristic of schisandrin A [3] [4].

Dynamic Extraction Conditions

Flow rate optimization studies reveal that carbon dioxide flow rates of 50 grams per minute provide optimal mass transfer while preventing channeling effects in the extraction vessel [1] [2]. Higher flow rates above 75 grams per minute do not significantly improve extraction yield but increase operational costs. Extraction time optimization indicates that 60-minute extraction periods achieve maximum recovery, with minimal additional yield beyond this timepoint [3] [4].

Process Efficiency Metrics

The supercritical fluid extraction process achieves initial extract purities of approximately 29% for schisandrin A from crude Schisandra berry extracts [1] [2]. This represents a significant concentration enhancement compared to conventional solvent extraction methods. The absence of particulate matter in supercritical fluid extracts eliminates filtration requirements and accelerates downstream purification workflows [6] [7].

Counter-Current Chromatography Separation Protocols

High-speed counter-current chromatography provides exceptional selectivity for schisandrin A purification through liquid-liquid partition mechanisms without solid support interference [8] [9] [10] [11].

Biphasic Solvent System Optimization

The most effective solvent system for schisandrin A separation consists of n-hexane:ethyl acetate:methanol:water in ratios of 9:1:5:5 for initial fractionation, followed by 9:1:9:5 for final purification [11]. This biphasic system exploits the moderate polarity of schisandrin A (log P approximately 3.2) to achieve selective partitioning. The upper organic phase serves as the stationary phase, while the lower aqueous-organic phase functions as the mobile phase [12].

Alternative solvent systems employing n-hexane:ethyl acetate:methanol:water (1:0.9:0.9:1) demonstrate comparable efficacy for schisandrin A isolation from mixed lignan extracts [10]. The selection between these systems depends on the complexity of the starting material and the presence of interfering compounds.

Instrumental Parameters

Optimal separation conditions require rotation speeds of 900 revolutions per minute to maintain stationary phase retention while ensuring adequate mixing [11]. Flow rates of 2.0 milliliters per minute provide the best balance between resolution and analysis time. Sample loading capacities up to 400 milligrams enable preparative-scale isolations while maintaining separation efficiency [10].

Purity and Recovery Performance

Counter-current chromatography achieves schisandrin A purities exceeding 98.7% in single-step separations [11]. Recovery rates consistently exceed 80%, with optimized protocols achieving recoveries above 90% [10] [12]. The method eliminates irreversible adsorption losses associated with solid-phase chromatography, making it particularly valuable for large-scale purifications.

Hybrid Membrane-Based Purification Strategies

Membrane separation technologies offer scalable alternatives for schisandrin A purification, particularly when integrated with conventional extraction methods [13] [14] [15].

Membrane Selection Criteria

Nanofiltration membranes with molecular weight cutoffs between 200 and 1,000 daltons provide optimal selectivity for schisandrin A (molecular weight 416.5 daltons) [14]. Organic solvent nanofiltration membranes demonstrate superior performance in alcoholic solutions commonly used in lignan extraction processes. Polyamide and polyimide membrane materials exhibit excellent chemical stability in methanol and ethanol systems [14].

Operating Parameter Optimization

Transmembrane pressures between 10 and 30 bar optimize flux rates while maintaining selectivity [14] [15]. Higher pressures can lead to membrane compaction and reduced separation efficiency. Temperature control at 25°C to 30°C prevents thermal degradation while maintaining acceptable permeate flux rates.

Membrane Fouling Mitigation

Hybrid processes combining membrane filtration with pretreatment steps significantly reduce fouling propensity [15]. Ultrafiltration pretreatment removes high molecular weight impurities that contribute to membrane fouling. Periodic backwashing with clean solvent maintains membrane performance throughout extended operations.

Integration with Advanced Oxidation

Hybrid membrane-advanced oxidation processes enable simultaneous purification and selective modification of schisandrin A derivatives [15]. Photocatalytic membrane reactors can selectively degrade impurities while preserving the target lignan structure through controlled radical generation.

Analytical-Scale vs. Preparative-Scale Isolation Techniques

The transition from analytical to preparative scale requires systematic optimization of multiple parameters to maintain separation efficiency while increasing throughput [16] [17] [18] [19].

Scale-Up Considerations

Analytical-scale separations typically employ columns with internal diameters between 2.1 and 4.6 millimeters and lengths of 50 to 250 millimeters [18] [20]. Sample loading ranges from 1 to 50 milligrams with flow rates of 0.2 to 2.0 milliliters per minute. Detection methods include ultraviolet-diode array detection, mass spectrometry, and fluorescence detection for maximum sensitivity [21] [22] [23].

Preparative-scale operations require columns with internal diameters of 10 to 50 millimeters and lengths of 100 to 500 millimeters [16] [17]. Sample loading increases to 100 to 5,000 milligrams with proportionally scaled flow rates of 5 to 100 milliliters per minute. Mass-directed collection systems enable automated fraction collection based on real-time mass spectrometric identification [1] [2].

Method Transfer Protocols

Successful scale-up maintains the same linear velocity and loading factor as the analytical method [18]. The volumetric flow rate scales proportionally to the square of the column diameter ratio. Loading volume adjustments account for extra-column volumes in preparative systems to prevent peak broadening and resolution loss.

Purity and Recovery Optimization

Preparative-scale operations achieve purities exceeding 98% for schisandrin A through optimized gradient elution programs [24] [16]. Recovery rates above 85% are consistently achievable through careful fraction collection and pooling strategies [25]. Semi-preparative scale operations (8 to 20 millimeter internal diameter columns) provide intermediate throughput for method development and small-scale isolations [26].

Economic Considerations

Analytical-scale methods offer low per-analysis costs but limited throughput for compound isolation [18]. Preparative-scale systems require higher initial capital investment but provide superior productivity for larger quantities. The optimal scale selection depends on the required quantity of purified schisandrin A and the available infrastructure.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Deoxyschizandrin

Dates

2: Zhou F, Wang M, Ju J, Wang Y, Liu Z, Zhao X, Yan Y, Yan S, Luo X, Fang Y. Schizandrin A protects against cerebral ischemia-reperfusion injury by suppressing inflammation and oxidative stress and regulating the AMPK/Nrf2 pathway regulation. Am J Transl Res. 2019 Jan 15;11(1):199-209. eCollection 2019. PubMed PMID: 30787979; PubMed Central PMCID: PMC6357305.

3: Guo SS, Pang X, Wang Y, Geng ZF, Cao JQ, Liang JY, Deng ZW, Du SS. Chemical constituents isolated from stems of Schisandra chinensis and their antifeedant activity against Tribolium castaneum. Nat Prod Res. 2019 Jan 9:1-7. doi: 10.1080/14786419.2018.1547291. [Epub ahead of print] PubMed PMID: 30623674.

4: Li S, Xie R, Jiang C, Liu M. Schizandrin A Alleviates LPS-Induced Injury in Human Keratinocyte Cell Hacat Through a MicroRNA-127-Dependent Regulation. Cell Physiol Biochem. 2018;49(6):2229-2239. doi: 10.1159/000493826. Epub 2018 Sep 26. PubMed PMID: 30257250.

5: Liu X, Wang S, Wu Z, Wang Z, Zheng Q, Li D. Deoxyschizandrin Loaded Liposomes on the Suppression Lipid Accumulation in 3T3-L1 Adipocytes. Molecules. 2018 Aug 27;23(9). pii: E2158. doi: 10.3390/molecules23092158. PubMed PMID: 30150602; PubMed Central PMCID: PMC6225205.

6: Choi YH. Schisandrin A prevents oxidative stress-induced DNA damage and apoptosis by attenuating ROS generation in C2C12 cells. Biomed Pharmacother. 2018 Oct;106:902-909. doi: 10.1016/j.biopha.2018.07.035. Epub 2018 Jul 12. PubMed PMID: 30119261.

7: Hahn L, Lübtow MM, Lorson T, Schmitt F, Appelt-Menzel A, Schobert R, Luxenhofer R. Investigating the Influence of Aromatic Moieties on the Formulation of Hydrophobic Natural Products and Drugs in Poly(2-oxazoline)-Based Amphiphiles. Biomacromolecules. 2018 Jul 9;19(7):3119-3128. doi: 10.1021/acs.biomac.8b00708. Epub 2018 May 29. PubMed PMID: 29746117.

8: Granchi C, Minutolo F. Activators of Sirtuin-1 and their Involvement in Cardioprotection. Curr Med Chem. 2018;25(34):4432-4456. doi: 10.2174/0929867325666180214115438. Review. PubMed PMID: 29446717.

9: Lu Y, Hu Q, Chen L, Zhang H, Huang S, Xiong Y, Xia C. Interaction of deoxyschizandrin and schizandrin B with liver uptake transporters OATP1B1 and OATP1B3. Xenobiotica. 2019 Feb;49(2):239-246. doi: 10.1080/00498254.2018.1437647. Epub 2018 Feb 18. PubMed PMID: 29405807.

10: Han S, Lv Y, Kong L, Sun Y, Fu J, Li L, He L. Simultaneous identification of the anaphylactoid components from traditional Chinese medicine injections using rat basophilic leukemia 2H3 and laboratory of allergic disease 2 dual-mixed/cell membrane chromatography model. Electrophoresis. 2018 May;39(9-10):1181-1189. doi: 10.1002/elps.201700457. Epub 2018 Feb 6. PubMed PMID: 29359345.

11: Lee K, Ahn JH, Lee KT, Jang DS, Choi JH. Deoxyschizandrin, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages. Nutrients. 2018 Jan 15;10(1). pii: E91. doi: 10.3390/nu10010091. PubMed PMID: 29342940; PubMed Central PMCID: PMC5793319.

12: Kong D, Zhang D, Chu X, Wang J. Schizandrin A enhances chemosensitivity of colon carcinoma cells to 5-fluorouracil through up-regulation of miR-195. Biomed Pharmacother. 2018 Mar;99:176-183. doi: 10.1016/j.biopha.2018.01.035. PubMed PMID: 29331856.

13: Zhang ZL, Jiang QC, Wang SR. Schisandrin A reverses doxorubicin-resistant human breast cancer cell line by the inhibition of P65 and Stat3 phosphorylation. Breast Cancer. 2018 Mar;25(2):233-242. doi: 10.1007/s12282-017-0821-9. Epub 2017 Nov 27. PubMed PMID: 29181822.

14: Kwon DH, Cha HJ, Choi EO, Leem SH, Kim GY, Moon SK, Chang YC, Yun SJ, Hwang HJ, Kim BW, Kim WJ, Choi YH. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling. Int J Mol Med. 2018 Jan;41(1):264-274. doi: 10.3892/ijmm.2017.3209. Epub 2017 Oct 25. PubMed PMID: 29115385; PubMed Central PMCID: PMC5746320.

15: Guo M, An F, Yu H, Wei X, Hong M, Lu Y. Comparative effects of schisandrin A, B, and C on Propionibacterium acnes-induced, NLRP3 inflammasome activation-mediated IL-1β secretion and pyroptosis. Biomed Pharmacother. 2017 Dec;96:129-136. doi: 10.1016/j.biopha.2017.09.097. Epub 2017 Sep 30. PubMed PMID: 28972885.

16: Zhang H, Bu F, Li L, Jiao Z, Ma G, Cai W, Zhuang X, Lin HS, Shin JG, Xiang X. Prediction of Drug-Drug Interaction between Tacrolimus and Principal Ingredients of Wuzhi Capsule in Chinese Healthy Volunteers Using Physiologically-Based Pharmacokinetic Modelling. Basic Clin Pharmacol Toxicol. 2018 Mar;122(3):331-340. doi: 10.1111/bcpt.12914. Epub 2017 Oct 25. PubMed PMID: 28945011.

17: Guo M, An F, Wei X, Hong M, Lu Y. Comparative Effects of Schisandrin A, B, and C on Acne-Related Inflammation. Inflammation. 2017 Dec;40(6):2163-2172. doi: 10.1007/s10753-017-0656-8. PubMed PMID: 28875271.

18: Zhang M, Wu H, Guo F, Yu Y, Wei J, Geng Y, Wang S, Li S, Yang H. Identification of active components in Yixinshu Capsule with protective effects against myocardial dysfunction on human induced pluripotent stem cell-derived cardiomyocytes by an integrative approach. Mol Biosyst. 2017 Jul 25;13(8):1469-1480. doi: 10.1039/c6mb00813e. PubMed PMID: 28604846.

19: Liu Y, Zhang D, Wang Y, Zhang W, Liu X. Study on the pharmacokinetics of deoxyschizandrin and schizandrin in combination with epigallocatechin gallate, a component of green tea, in rats. Xenobiotica. 2018 Apr;48(4):412-421. doi: 10.1080/00498254.2017.1326187. Epub 2017 May 30. PubMed PMID: 28471331.

20: Lyles JT, Tyler P, Bradbury EJ, Nelson K, Brown CF, Pierce ST, Quave CL. Comparative Phytochemical Analysis of Chinese and Bay Starvine (Schisandra spp.): Potential for Development as a New Dietary Supplement Ingredient. J Diet Suppl. 2017 Nov 2;14(6):640-652. doi: 10.1080/19390211.2017.1304483. Epub 2017 Apr 6. PubMed PMID: 28384001.